molecular formula C10H11ClO2 B15098038 (4-Chloro-2-methylphenyl) propanoate CAS No. 7463-55-0

(4-Chloro-2-methylphenyl) propanoate

Cat. No.: B15098038
CAS No.: 7463-55-0
M. Wt: 198.64 g/mol
InChI Key: SRLZNGDIPYTDOY-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl) propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is derived from 4-chloro-2-methylphenol and propanoic acid, forming a structure that includes a phenyl ring substituted with a chlorine atom and a methyl group, along with a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl) propanoate typically involves the esterification of 4-chloro-2-methylphenol with propanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

4-Chloro-2-methylphenol+Propanoic acidH2SO4(4-Chloro-2-methylphenyl) propanoate+H2O\text{4-Chloro-2-methylphenol} + \text{Propanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Chloro-2-methylphenol+Propanoic acidH2​SO4​​(4-Chloro-2-methylphenyl) propanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl) propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-chloro-2-methylphenol and propanoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Hydrolysis: 4-Chloro-2-methylphenol and propanoic acid.

    Reduction: 4-Chloro-2-methylphenylpropanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-2-methylphenyl) propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl) propanoate involves its interaction with biological targets such as enzymes and receptors. The ester group can be hydrolyzed by esterases, releasing the active phenol derivative, which can then interact with specific molecular targets. The chlorine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: The parent phenol compound, which lacks the ester group.

    4-Chloro-2-methylphenyl acetate: An ester with an acetate group instead of a propanoate group.

    4-Chloro-2-methylbenzoate: An ester with a benzoate group.

Uniqueness

(4-Chloro-2-methylphenyl) propanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The presence of the chlorine and methyl groups on the phenyl ring also contributes to its unique reactivity and potential biological activity.

Properties

CAS No.

7463-55-0

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(4-chloro-2-methylphenyl) propanoate

InChI

InChI=1S/C10H11ClO2/c1-3-10(12)13-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3

InChI Key

SRLZNGDIPYTDOY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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